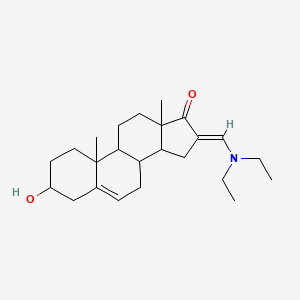
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one is a synthetic steroidal compound with the molecular formula C24H37NO2 It is part of the androstane family and is characterized by its unique structure, which includes a diethylaminomethylene group attached to the steroid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as androst-5-en-3-beta-ol-17-one.
Functional Group Modification: The hydroxyl group at the 3-beta position is protected, and the 17-one group is modified to introduce the diethylaminomethylene moiety.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the 17-one group to a hydroxyl group, forming diols.
Substitution: The diethylaminomethylene group can participate in substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of endocrine disorders.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction affects various biological pathways, including those involved in cell growth, differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
3-beta-Hydroxyandrost-5-en-17-one: A closely related compound with similar structural features but lacking the diethylaminomethylene group.
Androst-5-en-3-beta-ol-17-one: Another related steroid with a hydroxyl group at the 3-beta position and a ketone at the 17 position.
Uniqueness: 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one is unique due to the presence of the diethylaminomethylene group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to receptors and alter its metabolic stability, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
26013-75-2 |
|---|---|
Molekularformel |
C24H37NO2 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
(16E)-16-(diethylaminomethylidene)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H37NO2/c1-5-25(6-2)15-16-13-21-19-8-7-17-14-18(26)9-11-23(17,3)20(19)10-12-24(21,4)22(16)27/h7,15,18-21,26H,5-6,8-14H2,1-4H3/b16-15+ |
InChI-Schlüssel |
QIWHTHRIASTAHD-FOCLMDBBSA-N |
Isomerische SMILES |
CCN(CC)/C=C/1\CC2C3CC=C4CC(CCC4(C3CCC2(C1=O)C)C)O |
Kanonische SMILES |
CCN(CC)C=C1CC2C3CC=C4CC(CCC4(C3CCC2(C1=O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15082935.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B15082936.png)
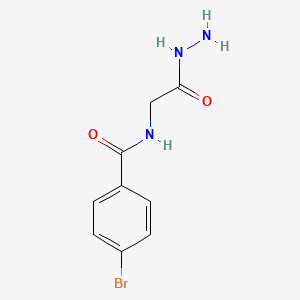
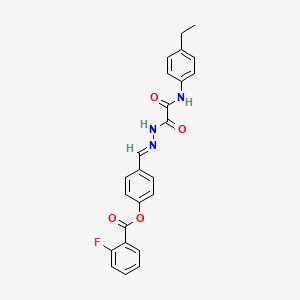
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
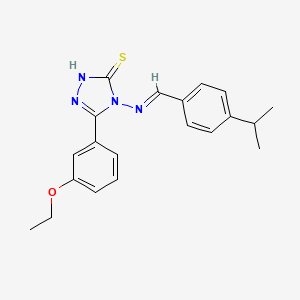
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)

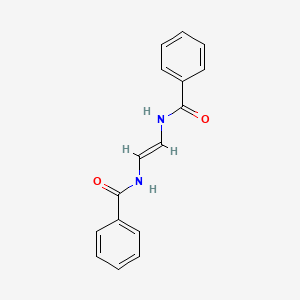
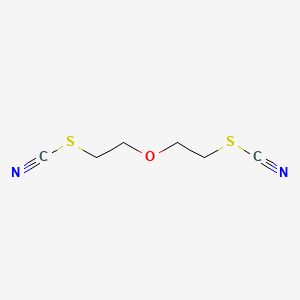

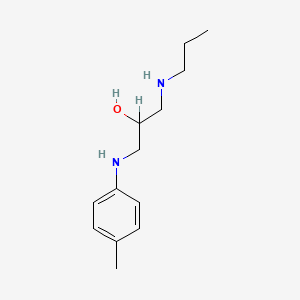
![2-(4-methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B15083031.png)
